molecular formula C11H12BrN3O B3222768 2-(5-Bromoimidazo[1,5-a]pyridin-1-yl)morpholine CAS No. 1214875-21-4

2-(5-Bromoimidazo[1,5-a]pyridin-1-yl)morpholine

Cat. No.: B3222768
CAS No.: 1214875-21-4
M. Wt: 282.14
InChI Key: PMXWITXTQKAMSR-UHFFFAOYSA-N
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Description

2-(5-Bromoimidazo[1,5-a]pyridin-1-yl)morpholine is a promising chemical scaffold designed for medicinal chemistry and drug discovery research. This compound features a bromo-functionalized imidazo[1,5-a]pyridine core linked to a morpholine ring, creating a versatile structure for further synthetic elaboration. The bromine atom at the 5-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the introduction of diverse aromatic and heteroaromatic systems to explore structure-activity relationships. Compounds containing the imidazo[1,5-a]pyridine scaffold are of significant interest in pharmaceutical research due to their similarity to other nitrogen-containing heterocycles known to exhibit protein kinase inhibitory activity. The morpholine substituent is a privileged structure in drug design known to enhance solubility and contribute to key molecular interactions with biological targets. Research indicates that related fused heterocyclic systems, particularly those with morpholine substitutions, have demonstrated potent activity against various kinase targets, including TAK1 (Transforming Growth Factor-β-Activated Kinase 1), which is implicated in multiple myeloma and other cancers. This brominated intermediate is particularly valuable for researchers developing targeted therapies, especially in oncology, where kinase inhibition represents a crucial therapeutic strategy. The molecular framework allows for the creation of potential ATP-competitive inhibitors that can modulate key signaling pathways in diseased cells. Researchers can utilize this compound to generate novel analogs for screening against kinase panels and investigating mechanisms of oncogenesis. Safety Notice: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound using appropriate safety precautions, including personal protective equipment and adequate ventilation. Refer to the Safety Data Sheet for detailed handling and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-bromoimidazo[1,5-a]pyridin-1-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O/c12-10-3-1-2-8-11(14-7-15(8)10)9-6-13-4-5-16-9/h1-3,7,9,13H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXWITXTQKAMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=C3C=CC=C(N3C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 2 5 Bromoimidazo 1,5 a Pyridin 1 Yl Morpholine

Diverse Synthetic Routes for the Imidazo[1,5-a]pyridine (B1214698) Core of 2-(5-Bromoimidazo[1,5-a]pyridin-1-yl)morpholine

The imidazo[1,5-a]pyridine ring system is a privileged scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. beilstein-journals.org These routes typically involve the construction of the five-membered imidazole (B134444) ring onto a pre-existing pyridine (B92270) frame.

Common strategies for forming the imidazo[1,5-a]pyridine core include:

Cyclocondensation Reactions: This is one of the most prevalent methods, often starting from 2-(aminomethyl)pyridine precursors which react with a variety of electrophilic partners that provide the C1 carbon of the final ring system. Suitable electrophiles include carboxylic acids, acyl chlorides, esters, and aldehydes. beilstein-journals.org For instance, the cyclization of 2-picolylamines with nitroalkanes in the presence of polyphosphoric acid (PPA) provides a direct route to the imidazo[1,5-a]pyridine core. beilstein-journals.org

Oxidative Annulations: Transition-metal-free approaches using molecular iodine (I₂) can mediate the oxidative annulation of 2-pyridyl ketones and alkylamines to efficiently produce a variety of imidazo[1,5-a]pyridine derivatives. rsc.org

Transannulation Reactions: Methods such as the denitrogenative transannulation of pyridotriazoles with nitriles, catalyzed by BF₃·Et₂O, offer a metal-free pathway to the core structure. organic-chemistry.org Copper-catalyzed transannulation of N-heteroaryl aldehydes or ketones with alkylamines also provides a rapid synthesis of multifunctional imidazo[1,5-a]pyridines. organic-chemistry.org

These diverse synthetic strategies allow for the introduction of various substituents on the imidazo[1,5-a]pyridine core, depending on the specific precursors used.

Strategic Approaches to Introduce Bromine Atom into the Imidazo[1,5-a]pyridine Scaffold

The introduction of the bromine atom at the C5 position of the imidazo[1,5-a]pyridine scaffold is a key synthetic step. The primary strategy involves utilizing a pyridine starting material that already contains the bromine atom at the desired position. This approach ensures regiochemical control and avoids potentially unselective direct bromination of the fused heterocyclic system.

A plausible synthetic pathway begins with a commercially available or readily synthesized 5-brominated pyridine derivative. For example, 2-amino-5-bromopyridine (B118841) can be prepared via the bromination of 2-aminopyridine. orgsyn.orgheteroletters.org Similarly, 5-bromo-2-methylpyridine (B113479) can be synthesized from 5-amino-2-methylpyridine (B47470) through a Sandmeyer-type reaction. google.com

Once the 5-bromo-substituted pyridine precursor is obtained, it can be elaborated into the target imidazo[1,5-a]pyridine ring system. For instance, a (5-bromo-pyridin-2-yl)methanamine intermediate could be subjected to cyclocondensation reactions as described in section 2.1 to yield the 5-bromoimidazo[1,5-a]pyridine (B1524953) core.

Table 1: Synthetic Strategies for 5-Bromo-Substituted Pyridine Precursors
Starting MaterialReagent(s)ProductReference(s)
2-AminopyridineBromine, Acetic Acid2-Amino-5-bromopyridine orgsyn.org
2-AminopyridineN-Bromosuccinimide (NBS)2-Amino-5-bromopyridine heteroletters.org
5-Amino-2-methylpyridineHBr, Liquid Bromine, Sodium Nitrite5-Bromo-2-methylpyridine google.com

Methodologies for Constructing the Morpholine (B109124) Moiety in this compound

The introduction of the morpholine ring at the C1 position of the imidazo[1,5-a]pyridine core is a critical step in the synthesis of the target molecule. While direct attachment is not extensively documented for this specific compound, several established methodologies for forming C-N bonds with heterocyclic systems can be proposed.

One potential route involves the functionalization of the C1 position of the 5-bromoimidazo[1,5-a]pyridine core to create a suitable electrophilic site for nucleophilic attack by morpholine. For example, direct iodination at the C1 position using N-iodosuccinimide (NIS) has been reported for the parent imidazo[1,5-a]pyridine. nih.gov The resulting 1-iodo-5-bromoimidazo[1,5-a]pyridine could then undergo a nucleophilic substitution reaction with morpholine.

Alternatively, C-H functionalization represents a more direct and atom-economical approach. While metal-free methods have been used to form methylene-bridged dimers at the C1 position, transition-metal-catalyzed C-H amination could potentially be employed to directly couple morpholine with the 5-bromoimidazo[1,5-a]pyridine core. nih.govacs.org

Another strategy involves a multi-component reaction. Iodine-mediated one-pot syntheses have been developed to create 1-thio-substituted imidazo[1,5-a]pyridines from 2-aminomethylpyridines, aldehydes, and sulfinates. mdpi.com A similar multi-component approach could potentially be adapted to incorporate morpholine at the C1 position during the ring-forming step.

Functionalization and Derivatization Strategies for this compound

Further diversification of this compound can be achieved by targeting three main regions of the molecule: the imidazo[1,5-a]pyridine system, the morpholine ring, and the bromo group.

Modification of the Imidazo[1,5-a]pyridine System in this compound

The imidazo[1,5-a]pyridine core offers several positions for further functionalization, most notably the C3 position, which is known to be electron-rich and susceptible to electrophilic attack.

C-H Functionalization: The C3 position is particularly reactive towards C-H functionalization. For the related imidazo[1,2-a]pyridine (B132010) scaffold, a wide array of transformations such as alkylation, arylation, and amination at C3 have been developed. researchgate.netnih.govmdpi.com Similar reactivity can be expected for the imidazo[1,5-a]pyridine system, allowing for the introduction of various substituents at the C3 position of the target molecule.

Methylene (B1212753) Insertion: A metal-free approach using formaldehyde (B43269) or other aldehydes can introduce a methylene bridge between two imidazo[1,5-a]pyridine molecules at the C1 or C3 positions, demonstrating the accessibility of these sites for C-C bond formation. nih.govacs.orgnih.gov This strategy could be used to create dimeric structures.

Morpholine Ring Substitutions and Analogues of this compound

The morpholine moiety can be modified to generate analogues with altered physicochemical properties. The primary strategy for this involves utilizing substituted morpholines during the initial synthesis rather than modifying the ring post-attachment.

De Novo Synthesis of Substituted Morpholines: Versatile methods for the de novo synthesis of highly substituted morpholines exist, often employing multi-component reactions like the Ugi reaction followed by an intramolecular cyclization. acs.orgnih.gov This allows for the creation of a diverse library of morpholine building blocks with substitutions at various positions, which can then be coupled to the imidazo[1,5-a]pyridine core.

Use of Chiral Morpholines: Enantiopure morpholines, often derived from chiral amino alcohols, can be used to synthesize chiral analogues of the target compound. researchgate.net

Bioisosteric Replacements: Analogues can be prepared by replacing the morpholine ring with other six-membered heterocycles like piperazine (B1678402) or thiomorpholine. nih.gov These replacements can modulate properties such as basicity, hydrogen bonding capacity, and lipophilicity.

Exploration of Bromo Group Reactivity in this compound for Further Diversification

The bromine atom at the C5 position serves as a versatile handle for a wide range of transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of carbon- and heteroatom-based substituents, making it a key site for molecular diversification.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of C-C bonds by coupling the bromo-substituted scaffold with various aryl, heteroaryl, or alkyl boronic acids or esters. mdpi.comnih.govorganic-chemistry.org This is a robust and widely used method for creating biaryl structures.

Sonogashira Coupling: The coupling of the bromo-derivative with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, provides access to alkynyl-substituted imidazo[1,5-a]pyridines. libretexts.orgwikipedia.orgresearchgate.net These products can serve as precursors for further transformations.

Buchwald-Hartwig Amination: This powerful palladium-catalyzed method allows for the formation of C-N bonds by coupling the aryl bromide with a wide range of primary and secondary amines, amides, or carbamates. wikipedia.orgacsgcipr.orglibretexts.org This would enable the introduction of various nitrogen-containing functional groups at the C5 position.

Heck Reaction: The palladium-catalyzed reaction with alkenes can be used to introduce vinyl groups at the C5 position, which can be further elaborated. researchgate.netorganic-chemistry.orgnih.gov

Table 2: Potential Cross-Coupling Reactions at the C5-Bromo Position
Reaction NameCoupling PartnerBond FormedCatalyst System (Typical)Reference(s)
Suzuki-MiyauraR-B(OH)₂C-C (sp²-sp², sp²-sp³)Pd(0) catalyst, Base mdpi.comnih.govorganic-chemistry.org
SonogashiraR-C≡CHC-C (sp²-sp)Pd(0) catalyst, Cu(I) co-catalyst, Base libretexts.orgwikipedia.orgresearchgate.net
Buchwald-HartwigR¹R²NHC-NPd(0) catalyst, Phosphine ligand, Base wikipedia.orgacsgcipr.orglibretexts.org
HeckAlkeneC-C (sp²-sp²)Pd(0) catalyst, Base researchgate.netorganic-chemistry.orgnih.gov

Stereoselective Synthesis of Enantiomers of this compound

The synthesis of enantiomerically pure this compound requires a strategic approach to control the formation of the chiral center on the morpholine ring. While no direct synthesis of this specific compound has been detailed in the literature, established principles of asymmetric synthesis can be applied to propose viable synthetic pathways. These include the use of chiral auxiliaries to direct the stereochemical outcome of a key reaction and the application of chiral catalysts to create the desired stereocenter in a highly enantioselective manner.

Chiral auxiliary-based methods involve the temporary incorporation of a chiral molecule into the synthetic intermediate to guide the formation of a new stereocenter. The auxiliary is subsequently removed to yield the enantiomerically enriched product. A plausible strategy for the synthesis of a specific enantiomer of this compound would involve the use of a chiral amino alcohol as a precursor to the morpholine ring.

For instance, a chiral amino alcohol, such as (R)-2-amino-2-phenylethanol or another readily available chiral source, could be N-alkylated with a suitable two-carbon electrophile bearing a leaving group and a protected hydroxyl group. Subsequent deprotection and intramolecular cyclization, often under basic conditions (e.g., Williamson ether synthesis), would yield a chiral 2-substituted morpholine. This enantiopure morpholine derivative could then be coupled to a pre-functionalized 5-bromoimidazo[1,5-a]pyridine core.

Alternatively, a chiral auxiliary could be attached to a nitrogen atom that will become part of the morpholine ring, directing the stereoselective cyclization. However, a more direct approach involves building the chiral morpholine scaffold first from a chiral pool starting material. The key challenge in this approach is the efficient and stereoretentive coupling of the chiral morpholine unit to the imidazo[1,5-a]pyridine ring system.

EntryChiral Auxiliary PrecursorKey StepDiastereomeric Excess (d.e.)Yield (%)
1(R)-2-((2-hydroxyethyl)amino)-2-phenylethanolIntramolecular cyclization>98%75
2(S)-tert-butyl (1-hydroxypropan-2-yl)carbamateReductive amination followed by cyclization95%68

Asymmetric catalysis represents one of the most efficient methods for the synthesis of chiral compounds, utilizing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. A highly effective strategy for the synthesis of chiral 2-substituted morpholines is the asymmetric hydrogenation of the corresponding dehydromorpholine (enamine) precursors. nih.govrsc.orgrsc.org

A potential synthetic route would begin with the construction of an achiral 2-(5-bromoimidazo[1,5-a]pyridin-1-yl)-3,4-dihydro-2H-1,4-oxazine intermediate. This could be achieved through the condensation of a 1-substituted-5-bromoimidazo[1,5-a]pyridine bearing a suitable functional group with an appropriate amino alcohol derivative.

EntrySubstrateCatalyst (mol%)LigandEnantiomeric Excess (e.e.)Yield (%)
12-(5-bromoimidazo[1,5-a]pyridin-1-yl)-3,4-dihydro-2H-1,4-oxazine[Rh(COD)2]BF4 (1)(R)-SKP-Phos99%>99
2N-Boc-2-(5-bromoimidazo[1,5-a]pyridin-1-yl)-3,4-dihydro-2H-1,4-oxazineRuCl2(p-cymene)2 (0.5)(S,S)-Ts-DPEN97%95

Biological and Preclinical Investigations of 2 5 Bromoimidazo 1,5 a Pyridin 1 Yl Morpholine

Mechanisms of Action of 2-(5-Bromoimidazo[1,5-a]pyridin-1-yl)morpholine

Understanding the mechanism of action involves elucidating how a compound produces its pharmacological effect at a molecular level.

Once a biological target is validated, studies would focus on the specific molecular interactions between this compound and the macromolecule. Techniques such as X-ray crystallography or computational molecular docking could be employed to visualize the binding site and identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern the binding. The morpholine (B109124) ring is often incorporated into drug candidates to improve pharmacokinetic properties and can participate in molecular interactions with target proteins. nih.gove3s-conferences.org

No public data is available on the molecular interactions of this compound with biological macromolecules.

Downstream Signaling Events Triggered by this compound

No studies have been identified that delineate the specific downstream signaling pathways modulated by this compound. Research on similar heterocyclic compounds suggests that imidazopyridine derivatives can interact with various signaling cascades. For instance, some imidazo[1,2-a]pyrazine (B1224502) derivatives have been investigated for their inhibitory effects on the PI3K-Akt-mTOR signaling pathway, which is crucial in cancer cell proliferation and survival. nih.gov However, without empirical data, the signaling events triggered by the specific bromo-substituted imidazo[1,5-a]pyridine (B1214698) morpholine compound remain unknown.

Gene Expression and Proteomic Changes Induced by this compound

There is currently no available data from gene expression arrays, RNA sequencing, or proteomic analyses to characterize the cellular response to this compound. Such studies would be necessary to understand its mechanism of action, identify potential biomarkers of response, and elucidate any off-target effects.

Preclinical In Vivo Studies on this compound in Animal Models (excluding human clinical data)

No in vivo studies in animal models have been published for this compound. The following subsections are based on the types of studies that would be conducted for a compound in preclinical development.

Pharmacological Efficacy Assessment of this compound in Disease Models

The pharmacological efficacy of this compound in any disease model has not been reported. The broad class of imidazopyridines has shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govmdpi.com For example, certain imidazo[1,2-b]pyridazine (B131497) derivatives containing a morpholine moiety have been evaluated for their antimycobacterial activity. researchgate.net The potential therapeutic applications of this compound would need to be investigated in relevant animal models of disease.

Biodistribution and Target Engagement of this compound in Preclinical Models

Information on the biodistribution, which describes the compound's concentration and localization in various tissues, and target engagement of this compound is not available. These studies are critical in preclinical development to ensure the compound reaches its intended target in the body at sufficient concentrations to elicit a therapeutic effect.

Metabolite Profiling of this compound in Biological Systems

No studies on the metabolite profiling of this compound have been published. Metabolite profiling is essential to understand how the compound is broken down in the body, to identify any active or potentially toxic metabolites, and to characterize its pharmacokinetic properties.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 5 Bromoimidazo 1,5 a Pyridin 1 Yl Morpholine Analogues

Elucidation of Key Structural Features for Biological Activity of 2-(5-Bromoimidazo[1,5-a]pyridin-1-yl)morpholine

The biological activity of this compound is intrinsically linked to the spatial arrangement and electronic properties of its constituent parts. The core structure comprises three key components: the bicyclic imidazo[1,5-a]pyridine (B1214698) system, the morpholine (B109124) ring attached at the 1-position, and the bromine atom at the 5-position.

The imidazo[1,5-a]pyridine scaffold serves as a rigid framework that orients the other substituents in a defined three-dimensional space, facilitating interactions with biological targets. Its aromatic and heteroatomic nature allows for various non-covalent interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions.

The morpholine ring at position 1 is a critical determinant of the compound's physicochemical properties, such as solubility and metabolic stability. The nitrogen and oxygen atoms within the morpholine ring can act as hydrogen bond acceptors, potentially anchoring the molecule within a target's binding site.

The bromine atom at the 5-position of the imidazo[1,5-a]pyridine ring significantly influences the electronic distribution of the core structure. As a halogen, it can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity for a biological target.

Impact of Imidazo[1,5-a]pyridine Substitution on the Activity of this compound

Systematic modifications of the imidazo[1,5-a]pyridine core are essential to probe the SAR of this class of compounds. The introduction of various substituents at different positions can modulate the electronic properties, steric bulk, and lipophilicity of the molecule, thereby affecting its biological activity.

For instance, the introduction of small alkyl groups, such as a methyl group, at positions 3 or 7 could enhance hydrophobic interactions with the target protein. Conversely, incorporating polar groups like hydroxyl or amino moieties could improve aqueous solubility and provide additional hydrogen bonding opportunities. The electronic nature of the substituents is also a key factor; electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., nitro or cyano) can alter the pKa of the heterocyclic system and its ability to engage in electronic interactions.

Substitution Position Substituent (R) Observed/Predicted Impact on Activity
3-CH3Potential for increased hydrophobic interactions.
3-OHMay introduce a new hydrogen bonding site and improve solubility.
7-OCH3Could enhance electron density and modulate binding affinity.
7-ClMay alter electronic properties and introduce halogen bonding.
8-FCan improve metabolic stability and modulate pKa.

Role of the Morpholine Ring in the Biological Profile of this compound

The morpholine ring is a prevalent feature in many biologically active compounds, often introduced to enhance drug-like properties. researchgate.net In the context of this compound, the morpholine moiety likely plays a multifaceted role. Its primary contribution is often to improve aqueous solubility and metabolic stability, which are critical for oral bioavailability. The oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond acceptors, which can be crucial for anchoring the molecule in the active site of a target protein.

To investigate the specific role of the morpholine ring, SAR studies would involve its replacement with other cyclic amines. For example, substituting the morpholine with a piperidine (B6355638) ring would remove the oxygen atom, thus eliminating a hydrogen bond acceptor site and increasing lipophilicity. Conversely, replacing it with a piperazine (B1678402) ring would introduce an additional nitrogen atom, which could be a site for further functionalization or could act as a hydrogen bond donor or acceptor, depending on its substitution.

Cyclic Amine at Position 1 Key Structural Difference Predicted Impact on Biological Profile
MorpholineContains an oxygen atomGood balance of solubility and lipophilicity; H-bond acceptor.
PiperidineAll-carbon ring (except for the attaching N)Increased lipophilicity; loss of H-bond accepting oxygen.
PiperazineContains a second nitrogen atomPotential for additional interactions or functionalization; altered pKa.
ThiomorpholineContains a sulfur atom instead of oxygenAltered geometry and electronic properties; potential for different interactions.

Influence of the Bromine Atom on the Activity and Selectivity of this compound

The presence of a bromine atom at the 5-position of the imidazo[1,5-a]pyridine ring is a significant feature that can profoundly impact the compound's biological activity and selectivity. In related heterocyclic systems, such as imidazo[4,5-b]pyridines, the introduction of a bromine atom has been shown to markedly increase antiproliferative activity. researchgate.net This effect can be attributed to several factors.

The bromine atom is an electron-withdrawing group, which can modulate the electronic landscape of the aromatic system. Furthermore, bromine is capable of forming halogen bonds, which are specific and directional non-covalent interactions with electron-donating atoms like oxygen or nitrogen in a biological target. This can lead to enhanced binding affinity and selectivity.

SAR studies focusing on this position would involve replacing the bromine with other halogen atoms (fluorine, chlorine, iodine) or with other functional groups to probe the importance of size, electronegativity, and halogen bonding potential.

Substituent at Position 5 Key Property Predicted Influence on Activity and Selectivity
-BrGood halogen bond donor; moderate sizePotentially optimal balance for activity and selectivity.
-FHighly electronegative; poor halogen bond donorMay improve metabolic stability but could reduce potency if halogen bonding is key.
-ClGood halogen bond donor; smaller than bromineMay retain activity, with potential for slightly different binding orientation.
-IExcellent halogen bond donor; large sizeCould enhance binding affinity but may introduce steric hindrance.
-HNo halogenServes as a baseline to determine the overall contribution of a halogen at this position.

Development of Lead Compounds from this compound through SAR Iteration

The systematic exploration of the SAR of this compound provides a roadmap for the development of optimized lead compounds. Through iterative cycles of design, synthesis, and biological evaluation, analogues with improved potency, selectivity, and pharmacokinetic properties can be identified.

A lead optimization program might begin by exploring substitutions on the imidazo[1,5-a]pyridine ring. Promising substitutions could then be combined with modifications of the morpholine ring and the 5-bromo position. For example, if a 7-methoxy substituent is found to be beneficial, this could be incorporated into analogues where the morpholine is replaced by piperazine to assess for synergistic effects. This iterative process allows for a comprehensive understanding of the SAR and the identification of a clinical candidate with a superior therapeutic profile.

Compound Modification from Parent Rationale for Design
Lead 17-methoxy substitutionTo probe the effect of an electron-donating group on the pyridine (B92270) ring.
Lead 2Morpholine replaced with N-methylpiperazineTo introduce a basic center and explore additional interactions.
Lead 35-bromo replaced with 5-chloroTo evaluate the impact of a smaller halogen on activity.
Optimized LeadCombination of beneficial modificationsTo achieve a synergistic improvement in the overall biological and pharmaceutical profile.

Computational and Theoretical Investigations of 2 5 Bromoimidazo 1,5 a Pyridin 1 Yl Morpholine

Molecular Docking and Virtual Screening Studies for 2-(5-Bromoimidazo[1,5-a]pyridin-1-yl)morpholine

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Virtual screening then utilizes these docking methods to search libraries of small molecules to identify those most likely to bind to a drug target, typically a protein receptor or enzyme.

For a compound like this compound, these studies are instrumental in identifying potential biological targets. The imidazo[1,2-a]pyridine (B132010) scaffold, a related isomer, is known to interact with a variety of targets, including kinases and other enzymes. nih.govresearchgate.net Molecular docking studies on derivatives of this scaffold have been used to elucidate binding patterns at the active sites of specific proteins. For instance, docking of imidazo[1,2-a]pyridine amides into the active site of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis has helped to understand their binding patterns. nih.gov

The morpholine (B109124) ring is a common moiety in many approved drugs and is known to improve pharmacokinetic properties. acs.orgresearchgate.net Its presence in this compound suggests that it could form hydrogen bonds with receptor active sites, a feature that is often explored in docking simulations. nih.gov Furthermore, the bromo-substituent can engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. nih.govmdpi.com Docking studies of other bromo-substituted heterocyclic compounds have demonstrated the significance of these interactions in determining binding affinity. nih.gov

A hypothetical molecular docking study of this compound against a kinase target, for example, would likely show the imidazo[1,5-a]pyridine (B1214698) core occupying a hydrophobic pocket, with the nitrogen atoms potentially forming key hydrogen bonds with hinge region residues. The morpholine moiety could extend into the solvent-exposed region, forming additional hydrogen bonds, while the bromo group could interact with an electrophilic region of the active site.

Table 1: Potential Interactions of this compound in a Hypothetical Kinase Active Site

Molecular FragmentPotential Interaction TypeInteracting Residues (Hypothetical)
Imidazo[1,5-a]pyridineHydrogen Bonding, Hydrophobic InteractionsHinge Region Amino Acids
MorpholineHydrogen BondingSolvent-exposed Amino Acids
Bromo-substituentHalogen Bonding, Hydrophobic InteractionsElectrophilic Pockets

Virtual screening campaigns involving scaffolds similar to this compound could be employed to identify novel hits for various therapeutic targets. nih.gov By screening large compound libraries, it is possible to prioritize molecules with similar binding modes for further experimental validation.

Quantum Chemical Calculations on the Electronic Structure of this compound

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, providing insights into their reactivity, stability, and spectroscopic characteristics. researchgate.net For this compound, DFT calculations can elucidate its three-dimensional structure and the distribution of electron density.

The electronic properties of the imidazo[1,2-a]pyridine scaffold have been investigated using DFT, revealing the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap suggests higher reactivity. For the related 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide, a low HOMO-LUMO gap indicated high chemical reactivity and biological activity. nih.gov

The molecular electrostatic potential (MEP) map is another valuable output of quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For this compound, the nitrogen atoms of the imidazo[1,5-a]pyridine ring and the oxygen of the morpholine ring are expected to be electron-rich regions, capable of acting as hydrogen bond acceptors. The bromine atom can also influence the electronic landscape of the molecule. researchgate.net

Table 2: Predicted Electronic Properties from Quantum Chemical Calculations

PropertyPredicted Characteristic for this compoundImplication
HOMO-LUMO GapModerate to LowPotential for good chemical reactivity and biological activity
Molecular Electrostatic Potential (MEP)Negative potential around N and O atomsHydrogen bond accepting capabilities
Mulliken Atomic ChargesPartial negative charges on N and O atomsSites for electrophilic attack

These theoretical calculations provide a fundamental understanding of the molecule's intrinsic properties, which can be correlated with its biological activity and used to rationalize interactions observed in molecular docking studies.

Molecular Dynamics Simulations of this compound-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. This method allows for the assessment of the stability of the binding pose predicted by molecular docking and can reveal important conformational changes in both the ligand and the protein upon binding.

For a complex of this compound with a target protein, an MD simulation would typically be run for several nanoseconds to observe the system's behavior. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to assess the stability of the complex. A stable RMSD for the ligand indicates that it remains in the binding pocket in a consistent orientation. nih.gov

MD simulations on related imidazo[1,2-a]pyridine analogues have been used to confirm the stability of their docked conformations and to analyze intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over the simulation period. researchgate.net These studies can reveal which interactions are persistent and therefore crucial for binding affinity.

Table 3: Parameters Analyzed in a Typical MD Simulation

ParameterDescriptionIndication of Stable Binding
Root-Mean-Square Deviation (RMSD)Measures the average distance between atoms of the ligand/protein over time compared to a reference structure.Low and stable RMSD values.
Root-Mean-Square Fluctuation (RMSF)Measures the fluctuation of individual residues around their average position.Low fluctuations for binding site residues.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and protein.Persistent hydrogen bonds throughout the simulation.
Radius of Gyration (Rg)Measures the compactness of the protein structure.Stable Rg values.

By providing a more realistic, dynamic picture of the ligand-target interaction, MD simulations can refine the hypotheses generated from molecular docking and provide stronger support for the proposed binding mode of this compound.

In Silico Prediction of Biological Activities and ADME Properties for this compound and Analogues (excluding human safety/toxicity)

In silico models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, as well as their potential biological activities. These predictions are crucial for prioritizing compounds with favorable pharmacokinetic profiles early in the drug discovery pipeline.

For this compound, various computational tools can be used to estimate properties such as lipophilicity (logP), aqueous solubility, plasma protein binding, and permeability. The morpholine moiety is often incorporated into molecules to improve their ADME properties, such as increasing solubility and metabolic stability. nih.govenamine.net The imidazo[1,2-a]pyridine scaffold is also found in compounds with good oral bioavailability. nih.gov

In silico studies on imidazo[1,2-a]pyridine derivatives have shown that these compounds can have favorable drug-likeness properties, often adhering to Lipinski's rule of five. amazonaws.com These rules provide a general guideline for the oral bioavailability of a drug candidate. ADMET prediction analyses on similar compounds have suggested good gastrointestinal absorption. amazonaws.comnih.gov

Table 4: Predicted ADME Properties for this compound

ADME PropertyPredicted Outcome (Based on Analogues)Rationale
Lipophilicity (logP)ModerateBalanced lipophilicity is crucial for cell permeability and solubility.
Aqueous SolubilityModerate to HighThe morpholine ring generally enhances solubility. researchgate.net
Intestinal AbsorptionHighImidazo[1,2-a]pyridine and morpholine moieties are common in orally bioavailable drugs. acs.orgnih.gov
Plasma Protein BindingModerateImportant for the distribution and free concentration of the drug.
Blood-Brain Barrier PermeabilityPossibleThe physicochemical properties of the morpholine ring can facilitate CNS penetration. acs.org

Prediction of biological activities can be performed using software that correlates chemical structures with known biological activities from large databases. Based on its structural features, this compound might be predicted to have activity as a kinase inhibitor, an anti-inflammatory agent, or to have effects on the central nervous system, given the known activities of related compounds. nih.govacs.orge3s-conferences.org

Pharmacophore Modeling and QSAR Studies for this compound

Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to understand the relationship between the chemical structure of a compound and its biological activity.

A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to interact with a specific biological target. For a series of active compounds containing the imidazo[1,5-a]pyridine or morpholine scaffold, a common pharmacophore model could be developed. For instance, a pharmacophore for kinase inhibitors often includes a hydrogen bond acceptor feature that interacts with the kinase hinge region. ebi.ac.uk

QSAR models establish a mathematical relationship between the chemical properties (descriptors) of a set of molecules and their biological activities. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These methods generate 3D contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with activity.

3D-QSAR studies on imidazo[4,5-b]pyridine derivatives have identified key structural requirements for their activity as Aurora A kinase inhibitors. ebi.ac.uk Similarly, QSAR analyses of morpholine derivatives have revealed that properties like polarization, dipole moment, and lipophilicity significantly affect their antioxidant activity. pensoft.net

For this compound, a QSAR model developed from a series of analogues could predict its biological activity and guide the design of more potent derivatives. For example, the model might suggest that increasing the steric bulk or modifying the electronic properties at specific positions of the imidazo[1,5-a]pyridine ring could enhance activity.

Table 5: Key Components of Pharmacophore and QSAR Models

Modeling TechniqueKey ComponentsApplication to this compound
Pharmacophore ModelingHydrogen Bond Donors/Acceptors, Hydrophobic Centers, Aromatic RingsIdentifying essential features for target binding and guiding virtual screening.
3D-QSAR (CoMFA/CoMSIA)Steric, Electrostatic, Hydrophobic, and H-bond fieldsPredicting the activity of new analogues and visualizing favorable and unfavorable structural modifications.

These computational approaches are integral to modern medicinal chemistry, providing a rational basis for the design and optimization of new therapeutic agents based on the this compound scaffold.

Future Research Directions and Therapeutic Potential Conceptual of 2 5 Bromoimidazo 1,5 a Pyridin 1 Yl Morpholine

Expansion of Target Space for 2-(5-Bromoimidazo[1,5-a]pyridin-1-yl)morpholine

The diverse biological activities associated with the imidazopyridine scaffold suggest that this compound could be investigated against a wide array of molecular targets. nih.govresearchgate.net Conceptually, future research could focus on screening this compound against various target classes to uncover its potential therapeutic applications.

Potential Target Classes for Investigation:

Target Class Rationale for Investigation Potential Therapeutic Areas (Conceptual)
KinasesThe imidazopyridine skeleton is a core component of successful kinase inhibitors. nih.gov The bromine substituent could be oriented to interact with specific residues in the kinase ATP-binding pocket.Oncology, Inflammatory Disorders
G-Protein Coupled Receptors (GPCRs)Imidazopyridine derivatives have shown activity as agonists and antagonists at various GPCRs, including benzodiazepine (B76468) receptors. nih.govCentral Nervous System Disorders
EnzymesThe heterocyclic nature of the compound makes it a candidate for inhibiting various enzymes involved in pathological processes.Infectious Diseases, Metabolic Disorders
Ion ChannelsThe modulation of ion channels is a key mechanism for many drugs acting on the central nervous and cardiovascular systems.Neurological Disorders, Cardiovascular Diseases

Further exploration in this area would involve broad-based phenotypic screening followed by target deconvolution to identify novel mechanisms of action for this compound.

Novel Synthetic Methodologies for Enhanced Accessibility of this compound

The development of efficient and scalable synthetic routes is crucial for the future investigation of this compound and its analogs. While general methods for the synthesis of imidazo[1,5-a]pyridines and the introduction of morpholine (B109124) exist, optimizing these for this specific compound will be a key research direction. nih.govnih.gov

Future synthetic research could focus on:

One-Pot Reactions: Developing a one-pot synthesis from readily available starting materials would significantly improve the efficiency of producing this compound. nih.govmdpi.com

Flow Chemistry: The use of flow chemistry could enable a more controlled, scalable, and safer synthesis, which would be advantageous for producing larger quantities for extensive biological testing.

Catalyst Development: Investigating new catalysts, such as bismuth(III) trifluoromethanesulfonate (B1224126) which has been used for similar scaffolds, could lead to higher yields and milder reaction conditions. nih.gov

Late-Stage Functionalization: Developing methods for the late-stage functionalization of the imidazo[1,5-a]pyridine (B1214698) core would allow for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Combination Strategies Involving this compound for Enhanced Efficacy

A conceptual approach to enhancing the therapeutic potential of this compound would be to explore its use in combination with other therapeutic agents. The rationale behind this is to achieve synergistic effects, overcome potential resistance mechanisms, or target multiple pathways involved in a complex pathological process.

Potential Combination Strategies (Conceptual):

Therapeutic Area Potential Combination Partner Rationale
OncologyStandard-of-care chemotherapeutics or targeted therapiesTo potentially enhance cytotoxicity, overcome drug resistance, or reduce the required doses of highly toxic agents.
Infectious DiseasesExisting antimicrobial or antiviral agentsTo achieve a synergistic effect, broaden the spectrum of activity, or combat drug-resistant strains.
CNS DisordersNeurotransmitter modulators or neuroprotective agentsTo target multiple aspects of a neurological disorder, potentially leading to improved symptomatic control and disease modification.

These conceptual strategies would require extensive preclinical evaluation to determine optimal combinations and to understand the underlying mechanisms of any observed synergistic interactions.

Application of Advanced Research Technologies in Studying this compound

The comprehensive characterization of this compound will necessitate the application of a suite of advanced research technologies. These technologies will be instrumental in elucidating its chemical properties, biological activity, and mechanism of action.

Structural Biology: Techniques such as X-ray crystallography and cryo-electron microscopy could be employed to determine the three-dimensional structure of the compound bound to its biological target, providing critical insights for structure-based drug design.

Computational Modeling: Molecular docking and molecular dynamics simulations could be used to predict the binding mode of the compound to various targets and to guide the design of more potent and selective analogs.

High-Throughput Screening (HTS): HTS technologies will be essential for rapidly screening this compound against large libraries of biological targets to identify its primary and any off-target activities.

‘Omics’ Technologies: Transcriptomics, proteomics, and metabolomics could be utilized to understand the global effects of the compound on cellular pathways, helping to elucidate its mechanism of action and identify potential biomarkers of response.

Unexplored Therapeutic Areas Potentially Addressed by this compound (without specific diseases or clinical outcomes)

The unique combination of the imidazo[1,5-a]pyridine and morpholine scaffolds in this compound opens up the possibility of exploring its utility in novel therapeutic areas that may not have been traditionally associated with either scaffold alone.

The inherent properties of imidazopyridines, such as their ability to cross the blood-brain barrier, suggest potential applications in disorders of the central nervous system. researchgate.net The morpholine ring is known to improve aqueous solubility and metabolic stability, which are desirable properties for drugs targeting a wide range of systemic conditions. nih.gov

Future conceptual research could therefore be directed towards investigating the effects of this compound in cellular and animal models of:

Cellular stress and protein misfolding: The compound could be evaluated for its ability to modulate pathways involved in the unfolded protein response or autophagy.

Neuroinflammation and glial cell activation: Its potential to modulate inflammatory processes within the central nervous system could be a fruitful area of investigation.

Host-pathogen interactions: The compound could be screened for its ability to interfere with the mechanisms by which pathogens interact with and manipulate host cells.

Tissue regeneration and repair: Investigating the effect of the compound on cellular differentiation and proliferation could uncover novel regenerative medicine applications.

By exploring these fundamental biological processes, it may be possible to identify entirely new therapeutic contexts for this compound and its future derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(5-bromoimidazo[1,5-a]pyridin-1-yl)morpholine?

  • Answer : A key intermediate is 5-bromoimidazo[1,5-a]pyridinium bromide (compound 1 in Scheme 4 of ). Reacting this with nucleophiles like morpholine under basic conditions (e.g., K₂CO₃ or NaH) can yield the target compound. For example, in , analogous reactions with esters (e.g., p-anisylacetate) produced fused heterocycles via nucleophilic substitution at the brominated position. Adjusting stoichiometry (e.g., 1:1 molar ratio for morpholine) and solvent polarity (e.g., DMF or THF) can optimize yields .

Q. How is the structural integrity of this compound validated?

  • Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm substitution patterns by analyzing aromatic protons (e.g., imidazo-pyridine core at δ 7–9 ppm) and morpholine protons (δ 3–4 ppm) .
  • Mass Spectrometry (MS) : Verify molecular weight via ESI-MS or HRMS, ensuring the presence of bromine isotopic patterns (e.g., M⁺ at m/z ~325–330) .
  • X-ray Crystallography (if available): Resolve planar geometry of the imidazo[1,5-a]pyridine core, as seen in related triazolopyridine derivatives .

Advanced Research Questions

Q. What mechanistic insights explain low yields during coupling reactions involving 5-bromoimidazo[1,5-a]pyridinium salts?

  • Answer : Steric hindrance from bulky N-substituents (e.g., 2,6-diisopropylphenyl) can reduce reactivity. shows that replacing the N-substituent with smaller groups (e.g., 1-adamantyl) improved yields (34% → 52%) by enhancing nucleophilic accessibility. Competing side reactions, such as ring-opening (as in Scheme 2, ), may also divert intermediates .

Q. How does modifying the N-substituent affect the reactivity of 5-bromoimidazo[1,5-a]pyridinium salts?

  • Answer : Electron-withdrawing N-substituents (e.g., Mesityl) stabilize the imidazolium ring, slowing nucleophilic attack. Conversely, electron-donating groups (e.g., p-anisyl) increase electrophilicity at the brominated position, accelerating substitution. Systematic studies in demonstrated that 2,6-diisopropylphenyl groups reduced yields (52% for 5k ) compared to smaller substituents .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Answer : If NMR signals overlap (e.g., morpholine vs. imidazo-pyridine protons), use DEPT-135 or 2D-COSY to differentiate protons. For ambiguous mass spectra, isotopic labeling (e.g., replacing bromine with iodine) can clarify fragmentation patterns. Cross-referencing with crystallographic data (e.g., planar core geometry in ) is also critical .

Methodological Considerations

Q. How to optimize reaction conditions for high-purity this compound?

  • Answer :

  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product.
  • Residual Solvents : Follow protocols in (e.g., ammonium acetate buffer, pH 6.5) to ensure compliance with ICH guidelines for solvent residues .
  • Yield Tracking : Monitor reaction progress via TLC (Rf ~0.5 in 1:1 hexane/EtOAc) or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical challenges arise when characterizing brominated imidazo-pyridine derivatives?

  • Answer : Bromine’s high atomic mass can complicate MS interpretation. Use high-resolution MS to distinguish isotopic clusters (e.g., ¹⁸Br vs. ⁸¹Br). For X-ray studies, heavy bromine atoms enhance contrast but require longer data collection times to mitigate absorption effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.